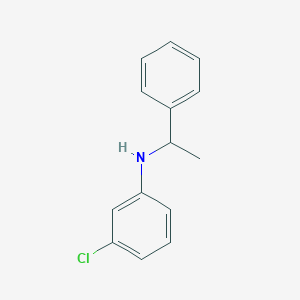

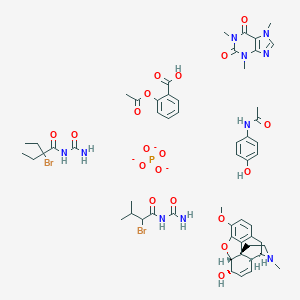

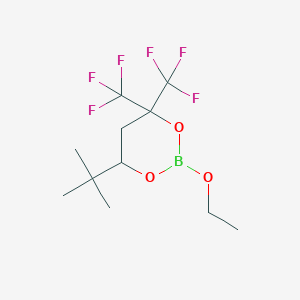

![molecular formula C19H21BO7 B033580 [2-methoxy-5-[(E)-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-enyl]phenyl]boronic acid CAS No. 1215281-19-8](/img/structure/B33580.png)

[2-methoxy-5-[(E)-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-enyl]phenyl]boronic acid

Overview

Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C19H21BO7/c1-24-16-8-6-12 (9-14 (16)20 (22)23)5-7-15 (21)13-10-17 (25-2)19 (27-4)18 (11-13)26-3/h5-11,22-23H,1-4H3/b7-5+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications

Sperm Capacitation in Pigs

YK-3-237 has been found to promote pig sperm capacitation-related events . It increases protein tyrosine phosphorylation, an event associated with pig sperm capacitation . YK-3-237 also induces acrosome reaction in capacitated spermatozoa, tripling the percentage of acrosome-reacted spermatozoa compared to the control . It also induces sperm intracellular pH alkalinization and raises the intracellular calcium levels through a CatSper independent mechanism .

Sperm Capacitation in Humans

YK-3-237 has been shown to stimulate capacitation-related events in human spermatozoa . It enhances capacitation-related events by bringing forward and increasing the levels of protein tyrosine phosphorylation and increasing the percentage of spermatozoa acrosome reacted after calcium ionophore challenge . This suggests that YK-3-237 affects human spermatozoa capacitation-related events by a mechanism independent of protein lysine acetylation but dependent on bicarbonate and calcium .

Sirtuin 1 Activation

YK-3-237 is a chalcone derivative and an activator of sirtuin 1 (SIRT1) . SIRT1 is a deacetylase protein family with 7 members that regulate protein acetylation . Activation of SIRT1 by YK-3-237 correlates with an increase in protein lysine acetylation pattern in vitro capacitated pig spermatozoa .

Inhibition of Tubulin Polymerization

YK-3-237 inhibits colchicine binding to tubulin in a concentration-dependent manner and tubulin polymerization . It induces microtubule loss in A-10 cells .

Anti-Cancer Properties

YK-3-237 inhibits cell growth in a panel of leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer cell lines .

Inhibition of Angiogenesis

YK-3-237 inhibits tube formation by human umbilical vein endothelial cells (HUVECs) when used at a concentration of 1 μM . It also inhibits functional angiogenesis in isolated rat aortic rings .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . If swallowed or if skin irritation occurs, seek medical advice .

properties

IUPAC Name |

[2-methoxy-5-[(E)-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-enyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BO7/c1-24-16-8-6-12(9-14(16)20(22)23)5-7-15(21)13-10-17(25-2)19(27-4)18(11-13)26-3/h5-11,22-23H,1-4H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKNGHUAJAODDJA-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C=CC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(C1=C(C=CC(=C1)/C=C/C(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-methoxy-5-[(E)-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-enyl]phenyl]boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of YK-3-237?

A1: YK-3-237 functions as a direct activator of the enzyme SIRT1 [, , ]. This activation enhances SIRT1's deacetylase activity, leading to the deacetylation of target proteins. One crucial target is mutant p53 (mtp53), a common oncogenic protein in several cancers [].

Q2: How does YK-3-237 impact mtp53 and what are the downstream effects?

A2: YK-3-237 promotes the deacetylation of mtp53, which subsequently triggers a reduction in mtp53 protein levels []. This decrease in mtp53 allows for the upregulation of WTp53-target genes, such as PUMA and NOXA, which are involved in promoting apoptosis [].

Q3: What are the observed effects of YK-3-237 on cell proliferation and survival in cancer cells?

A3: Studies have shown that YK-3-237 exhibits anti-proliferative effects, particularly in triple-negative breast cancer (TNBC) cells harboring mtp53 []. This anti-proliferative effect is linked to the induction of PARP-dependent apoptotic cell death and cell cycle arrest at the G2/M phase in these cells [].

Q4: Beyond cancer, has YK-3-237 demonstrated activity in other cell types?

A4: Research indicates that YK-3-237 can influence cellular metabolism. In mouse Sertoli cells, YK-3-237 modulated mitochondrial function, seemingly favoring oxidative phosphorylation []. This metabolic shift was accompanied by increased glucose consumption and lactate production, suggesting an enhancement of glycolytic flow, a process important for spermatogenesis [].

Q5: Are there any concerns regarding potential adverse effects of YK-3-237?

A5: While YK-3-237 shows promise in targeting cancer cells, research suggests potential concerns. Studies using a murine model of renal fibrosis revealed that administration of SRT1720, another SIRT1 activator, exacerbated renal fibrosis []. This effect was attributed to the activation of EGFR and PDGFR signaling pathways in renal interstitial fibroblasts [, ]. It remains to be seen whether YK-3-237 shares a similar effect on renal fibrosis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

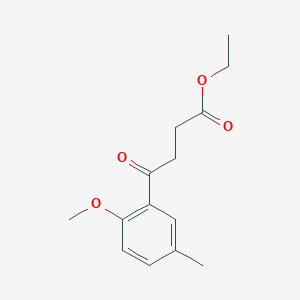

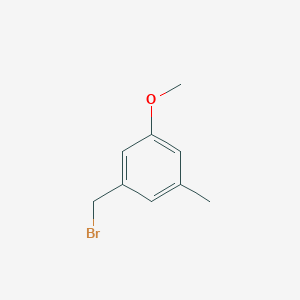

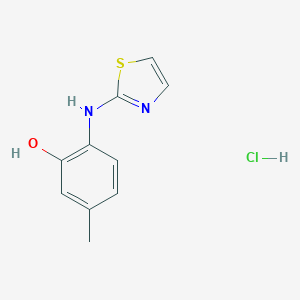

![[[5-(1,2-Dihydroxyethyl)-1-phenylpyrazol-3-yl]methylene]phenylhydrazide diacetate acetic acid](/img/structure/B33512.png)

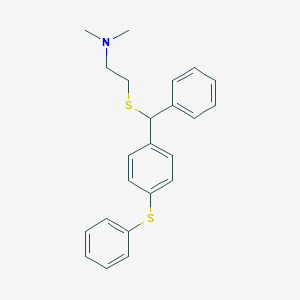

![[(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester](/img/structure/B33524.png)